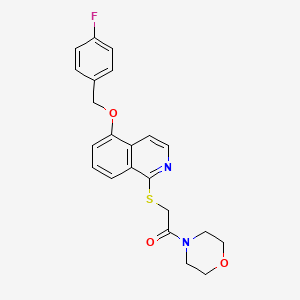

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone

Description

Historical Context of Isoquinoline Derivatives in Medicinal Chemistry

Isoquinoline derivatives have occupied a central role in medicinal chemistry since their initial isolation from coal tar in 1885. Early studies focused on natural alkaloids such as morphine and papaverine, which demonstrated analgesic and vasodilatory properties, respectively. The structural versatility of the isoquinoline scaffold—comprising a benzene ring fused to a pyridine ring—enables diverse chemical modifications, facilitating interactions with biological targets such as enzymes, receptors, and nucleic acids. By the mid-20th century, synthetic efforts expanded to include tetrahydroisoquinolines, which showed promise in treating hypertension and neurodegenerative disorders. The discovery of isoquinoline’s inhibitory effects on mitochondrial complex I and α-ketoglutarate dehydrogenase further underscored its potential in modulating cellular metabolism.

Significance of Thio-substituted Compounds in Drug Discovery

Thio-substituted compounds, characterized by sulfur-containing functional groups, have emerged as critical players in drug design due to their enhanced metabolic stability and target affinity. The thioether (-S-) linkage in 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone contributes to improved lipophilicity, enabling better membrane permeability compared to oxygen analogs. This structural feature also facilitates covalent interactions with cysteine residues in enzyme active sites, a mechanism exploited in protease inhibitors and kinase modulators. Recent advances in click chemistry and transition-metal catalysis have further streamlined the synthesis of thioether-containing scaffolds, accelerating their integration into preclinical development pipelines.

Evolution of Fluorinated Heterocyclic Research Paradigms

The incorporation of fluorine atoms into heterocyclic frameworks has revolutionized pharmaceutical chemistry, driven by fluorine’s electronegativity and small atomic radius. The 4-fluorobenzyl moiety in the target compound enhances binding affinity through polar interactions and mitigates oxidative metabolism, prolonging half-life. Fluorinated isoquinolines, in particular, have demonstrated superior pharmacokinetic profiles in anticancer and antimicrobial agents, as evidenced by compounds such as quinapril and praziquantel. Computational studies reveal that fluorine’s inductive effects stabilize charge-transfer complexes with DNA and proteins, making fluorinated derivatives indispensable in structure-activity relationship (SAR) analyses.

Morpholino-containing Compounds in Pharmaceutical Development

Morpholino groups, characterized by a six-membered ring containing one oxygen and one nitrogen atom, are widely employed to improve aqueous solubility and reduce toxicity. In 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone, the morpholinoethanone moiety likely enhances bioavailability by forming hydrogen bonds with solvent molecules and biological membranes. This structural motif is prevalent in FDA-approved drugs such as gefitinib and aprepitant, where it contributes to balanced hydrophilicity-lipophilicity profiles. Recent synthetic methodologies, including asymmetric Pictet-Spengler reactions, have enabled the stereoselective incorporation of morpholino groups into complex alkaloids, expanding their therapeutic applicability.

Research Gap Analysis and Current Study Rationale

Despite advances in isoquinoline, thioether, fluorinated, and morpholino chemistry, few studies have investigated their synergistic integration within a single molecular entity. The target compound’s unique architecture—combining a fluorinated isoquinoline core, a thioether linker, and a morpholino terminal—presents an opportunity to explore novel mechanisms of action. Preliminary computational models suggest potential interactions with tyrosine kinases and DNA topoisomerases, warranting empirical validation. This study aims to elucidate the compound’s synthetic pathways, physicochemical properties, and preclinical efficacy, addressing a critical gap in multifunctional heterocyclic drug development.

Table 1: Key Structural Motifs and Their Pharmacological Contributions

Properties

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c23-17-6-4-16(5-7-17)14-28-20-3-1-2-19-18(20)8-9-24-22(19)29-15-21(26)25-10-12-27-13-11-25/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPOSUOLWDRJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=CC3=C2C=CC=C3OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the isoquinoline core The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst

The final step involves the formation of the morpholinoethanone group, which can be introduced through a nucleophilic addition reaction. This step requires the use of morpholine and an appropriate electrophile, such as an acyl chloride or anhydride, under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized isoquinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Isoquinoline vs. Triazole Derivatives

- Triazole-Based Analogs: Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the thioether and ethanone functionalities but differ in their heterocyclic core. Synthesis of triazole derivatives involves sodium ethoxide-mediated nucleophilic substitution, a method adaptable to the target compound’s morpholinoethanone moiety .

Morpholinoethanone vs. Aminophenyl Derivatives

- 1-(4-Aminophenyl)-2-morpholinoethan-1-one () shares the morpholinoethanone group but lacks the isoquinoline-thioether linkage. The morpholine ring enhances solubility and bioavailability, while the aminophenyl group enables further functionalization (e.g., coupling to fluorobenzyl groups). The target compound’s 4-fluorobenzyloxy substituent may confer higher lipophilicity and target selectivity compared to aminophenyl analogs .

Substituent Effects: Fluorinated Aromatic Groups

4-Fluorobenzyl vs. Other Fluorinated Groups

- N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-guanidine () highlights the role of 4-fluorobenzyl in modulating electronic and steric properties. In contrast, non-fluorinated benzyl groups (e.g., phenylsulfonyl in ) may exhibit reduced metabolic resistance due to lower electron-withdrawing effects .

Thioether Linkage vs. Ester/Amide Bonds

- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids () utilize thioether linkages for structural flexibility. The thioether in the target compound likely enhances stability against hydrolysis compared to esters or amides, as seen in ’s thiazolidinone derivatives, which require refluxing with acetic acid for synthesis .

Key Reactions

- Nucleophilic Substitution: The morpholinoethanone group in the target compound may be synthesized via nucleophilic substitution, similar to ’s method using morpholine and α-halogenated ketones.

- Thioether Formation : Sodium ethoxide-mediated thiolation () or thiourea intermediates () are viable pathways for introducing the -S- linkage.

Yield and Purity Challenges

Predicted Toxicity

- GUSAR Model Predictions: While direct data for the target compound are absent, ’s triazole-thioacetic acid esters were analyzed using GUSAR for acute toxicity. The morpholino group in the target compound may reduce toxicity compared to primary amines, as seen in aminophenyl analogs .

Target Selectivity

- Fluorinated aromatics in and demonstrate enhanced selectivity for enzymes like cytochrome P450 or kinases. The isoquinoline core in the target compound may further improve specificity for nucleic acid-binding proteins .

Biological Activity

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone, a compound with the CAS number 1203378-62-4, has gained attention in scientific research due to its potential biological activities and therapeutic applications. The compound features a unique structure that includes an isoquinoline moiety, a thioether linkage, and a morpholino group, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 412.5 g/mol. Its structural components are crucial for understanding its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN2O3S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1203378-62-4 |

The biological activity of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone is believed to involve interaction with various molecular targets, including enzymes and receptors. The thioether group may enhance its binding affinity to certain proteins, while the isoquinoline structure could facilitate interaction with neurotransmitter systems.

Potential Targets

- Enzymes: Inhibition of cyclooxygenase (COX) enzymes has been suggested, which could lead to anti-inflammatory effects.

- Receptors: Possible modulation of neurotransmitter receptors, influencing neurological pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity:

Studies have shown that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. The presence of the fluorobenzyl group may enhance these effects, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Properties:

The compound's structure suggests potential anticancer activity. Isoquinoline derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Neuroprotective Effects:

Given its interaction with neurotransmitter systems, there is potential for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

-

Study on Anticancer Activity:

- A study evaluated the efficacy of isoquinoline derivatives in inhibiting cancer cell lines. The results indicated that compounds similar to 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone showed significant cytotoxicity against several cancer types.

-

Neuroprotective Study:

- Research focusing on neuroprotective agents highlighted that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis.

-

Antimicrobial Efficacy:

- A series of experiments demonstrated that thioether-containing isoquinolines exhibited potent antimicrobial activity against various bacterial strains, suggesting a promising avenue for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized?

- Methodology : A general synthesis protocol involves coupling isoquinoline derivatives with thiolated morpholino intermediates under heterogeneous catalysis. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C enables efficient thioether bond formation . Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid. Optimization may involve adjusting catalyst loading, solvent polarity, or temperature gradients to improve yields.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H NMR : Characterizes aromatic protons (e.g., 4-fluorobenzyl and isoquinoline moieties) and morpholine methylene groups. For analogs, δ 1.49–1.58 ppm corresponds to alkyl chains, while aromatic protons appear at δ 6.5–8.5 ppm .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=N at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and molecular packing, as demonstrated for structurally similar thioether-isoquinoline derivatives .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodology :

- Skin/Eye Contact : Rinse immediately with water for 15+ minutes; remove contaminated clothing .

- Stability : Avoid prolonged exposure to light, moisture, or high temperatures, as morpholine derivatives may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across different synthesis protocols?

- Methodology : Contradictions in NMR or IR data may arise from impurities, solvent effects, or tautomerism. For example:

- Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts).

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out byproducts .

- Cross-validate with single-crystal X-ray structures to confirm bond connectivity .

Q. What mechanistic insights explain the reactivity of the thioether and morpholine moieties in this compound?

- Reactivity :

- Thioether (S–C) : Susceptible to oxidation (e.g., forming sulfoxides/sulfones under H₂O₂) or nucleophilic substitution (e.g., iodine displacement in arylthioethers) .

- Morpholine : The tertiary amine can participate in acid-base reactions or coordinate metal ions, altering solubility or catalytic activity .

- Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring) or isotopic labeling to track bond cleavage/formation pathways.

Q. How can X-ray crystallography address uncertainties in the compound’s molecular conformation?

- Methodology :

- Grow single crystals via slow evaporation in solvents like methanol/ethyl acetate .

- Analyze torsion angles and intermolecular interactions (e.g., π-π stacking in isoquinoline rings) to predict stability and packing behavior .

- Compare experimental bond lengths/angles with computational models (e.g., Cambridge Structural Database) .

Q. What strategies mitigate decomposition or side reactions during storage or experimental use?

- Stability Testing :

- Conduct accelerated degradation studies under varied pH, temperature, and oxidative conditions .

- Use LC-MS to identify decomposition products (e.g., morpholine ring opening or fluorobenzyl group oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.